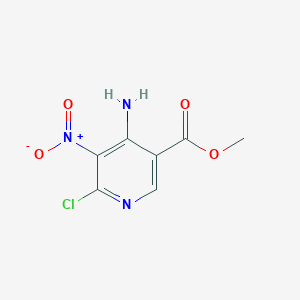
Methyl 4-amino-6-chloro-5-nitronicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-6-chloro-5-nitronicotinate is a chemical compound that belongs to the class of nitro-substituted nicotinates. It is characterized by the presence of an amino group at the 4-position, a chlorine atom at the 6-position, and a nitro group at the 5-position on the nicotinate ring. This compound is used as a building block in the synthesis of various pharmaceutical and agrochemical products.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-amino-6-chloro-5-nitronicotinate can be synthesized through several routes. One common method involves the nitration of methyl 4-amino-6-chloronicotinate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5-position.
Another synthetic route involves the chlorination of methyl 4-amino-5-nitronicotinate. This reaction uses chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst to introduce the chlorine atom at the 6-position.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and chlorination processes. These processes are carried out in batch or continuous reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 4-amino-6-chloro-5-nitronicotinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines, thiols, alkoxides in the presence of a base or catalyst.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products
Reduction: Methyl 4-amino-6-chloro-5-aminonicotinate.
Substitution: Methyl 4-amino-6-substituted-5-nitronicotinate.
Oxidation: Methyl 4-nitroso-6-chloro-5-nitronicotinate.
科学的研究の応用
Methyl 4-amino-6-chloro-5-nitronicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of methyl 4-amino-6-chloro-5-nitronicotinate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino and chlorine groups can also participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity.
類似化合物との比較
Methyl 4-amino-6-chloro-5-nitronicotinate can be compared with other similar compounds such as:
Methyl 4-amino-5-nitronicotinate: Lacks the chlorine atom at the 6-position, resulting in different reactivity and biological activity.
Methyl 4-amino-6-chloronicotinate: Lacks the nitro group at the 5-position, affecting its chemical properties and applications.
Methyl 4-amino-5-chloro-6-nitronicotinate: Has the chlorine and nitro groups at different positions, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
分子式 |
C7H6ClN3O4 |
|---|---|
分子量 |
231.59 g/mol |
IUPAC名 |
methyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C7H6ClN3O4/c1-15-7(12)3-2-10-6(8)5(4(3)9)11(13)14/h2H,1H3,(H2,9,10) |
InChIキー |
ZNFJXIHKBWULDP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN=C(C(=C1N)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


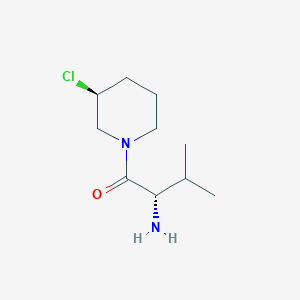
![1H-Imidazo[4,5-f][1,10]phenanthroline](/img/structure/B15051277.png)

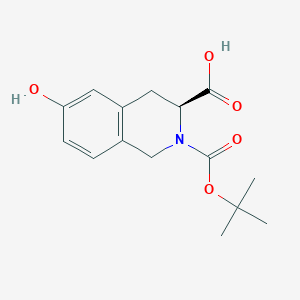

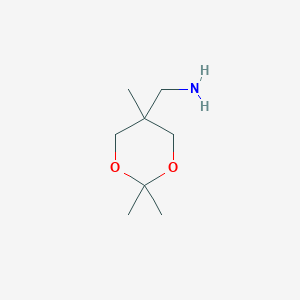
![[5-Chloro-2-[(2-nitrophenyl)thio]phenyl]hydrazine](/img/structure/B15051311.png)
![[2-(Oxan-4-yl)cyclopropyl]methanamine](/img/structure/B15051314.png)
![[(1S)-1-[3-(benzyloxy)-1,2-oxazol-5-yl]prop-2-en-1-yl]dimethylamine](/img/structure/B15051315.png)
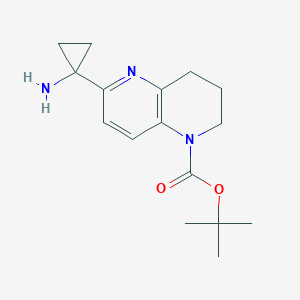

![2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine](/img/structure/B15051367.png)
![(1E)-N-hydroxy-2-[(2S)-pent-4-en-2-yloxy]ethanimine](/img/structure/B15051374.png)

